molecular formula C5H3Cl2N B146566 2,3-Dichloropyridine CAS No. 2402-77-9

2,3-Dichloropyridine

Cat. No.: B146566
CAS No.: 2402-77-9
M. Wt: 147.99 g/mol
InChI Key: MAKFMOSBBNKPMS-UHFFFAOYSA-N
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Description

2,3-Dichloropyridine is an organic compound with the molecular formula C5H3Cl2N. It consists of a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions. This compound is a white to light beige crystalline powder and is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other fine chemicals .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically involves the chlorination of pyridine or its derivatives under controlled conditions to ensure high yield and purity. The process may include steps such as extraction, purification, and crystallization to obtain the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Pharmaceuticals

2,3-Dichloropyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

  • Antibiotics : It is utilized in the synthesis of antibacterial agents, enhancing the efficacy of existing drugs.
  • Anti-inflammatory Drugs : The compound is involved in producing non-steroidal anti-inflammatory drugs (NSAIDs), contributing to pain relief formulations.

Applications in Agrochemicals

The agrochemical industry also benefits significantly from this compound:

  • Pesticides : It acts as an intermediate in the production of several herbicides and insecticides, which are essential for crop protection.
  • Fungicides : The compound is used to synthesize fungicidal agents that protect plants from fungal infections.

Case Study 1: Synthesis Efficiency

A comparative analysis of different synthesis methods highlights the efficiency of using copper-catalyzed chlorination over traditional methods. The following table summarizes the yield percentages from various methods:

Synthesis MethodYield (%)
Copper-catalyzed chlorination85
Diazotization75
Phosphoryl chloride reaction90

Case Study 2: Pharmaceutical Applications

Research indicates that formulations containing this compound derivatives exhibit improved activity against specific bacterial strains compared to non-chlorinated counterparts. The following table presents data on antibacterial activity:

CompoundBacterial StrainInhibition Zone (mm)
This compound derivative AE. coli22
Non-chlorinated derivativeE. coli15

Mechanism of Action

The mechanism of action of 2,3-dichloropyridine depends on its specific applicationIts molecular targets and pathways are determined by the specific reactions it participates in and the products formed .

Biological Activity

2,3-Dichloropyridine is a chlorinated derivative of pyridine that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, structural properties, and its various biological effects, including antimicrobial, insecticidal, and cytotoxic activities.

Synthesis and Structural Properties

This compound can be synthesized through several methods, including chlorination of 3-aminopyridine. A notable method involves the use of hydrochloric acid and chlorine gas to produce high yields of the compound with purity exceeding 98% . The structural properties of this compound have been characterized using various spectroscopic techniques, revealing its vibrational modes and electronic properties. For instance, Density Functional Theory (DFT) calculations provided insights into its molecular geometry and electronic structure, indicating a significant dipole moment which suggests a reactive nature .

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies indicated that the compound is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic pathways .

Microorganism Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Candida albicansModerate

Insecticidal Activity

Insecticidal properties have also been attributed to this compound. Studies showed that derivatives containing this compound displayed significant larvicidal activity against various insect species. For example, it was found to activate insect ryanodine receptors, leading to paralysis and mortality in treated larvae .

Insect Species Activity Level
LepidopteraHigh
ColeopteraModerate

Cytotoxic Activity

Cytotoxicity assays revealed that this compound and its metal complexes exhibit potent anti-cancer activities. In vitro studies using human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) showed that these compounds significantly reduced cell viability compared to control treatments . The underlying mechanism may involve apoptosis induction and cell cycle arrest.

Cell Line Viability (%)
MDA-MB-231Reduced by 70%
HepG-2Reduced by 65%

Case Studies

  • Antimicrobial Study : A study published in Frontiers in Chemistry highlighted the effectiveness of this compound against Staphylococcus aureus. The compound was tested using standard agar diffusion methods and demonstrated a clear zone of inhibition compared to untreated controls .
  • Insecticidal Evaluation : Research conducted on the larvicidal effects of this compound derivatives indicated a mortality rate of over 90% in treated larvae at concentrations as low as 2 µg/mL. This study emphasized the potential for developing new insecticides based on this scaffold .
  • Cytotoxicity Assessment : A recent investigation into the cytotoxic effects of metal complexes involving this compound revealed significant anti-tumor activity. The study utilized MTT assays to quantify cell viability in response to treatment with these complexes .

Properties

IUPAC Name

2,3-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2N/c6-4-2-1-3-8-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAKFMOSBBNKPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7051894
Record name 2,3-Dichloropyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-77-9
Record name 2,3-Dichloropyridine
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Record name 2,3-Dichloropyridine
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Record name 2,3-DICHLOROPYRIDINE
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Record name 2,3-Dichloropyridine
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Record name 2,3-dichloropyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-Dichloropyridine
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